(5Z)-3-(2-methylpropyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpropylamine with a thiazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, dichloromethane, acetonitrile.
Major Products Formed
Scientific Research Applications
(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of (5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone structures but different substituents.
Sulfonylidene derivatives: Compounds with similar sulfonylidene groups but different core structures
Uniqueness
(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C16H17NOS2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NOS2/c1-12(2)11-17-15(18)14(20-16(17)19)10-6-9-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3/b9-6+,14-10- |
InChI Key |
XZGSHEWRSWRNCF-NHZNEZGNSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Origin of Product |
United States |
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